

# CAS number and molecular weight of Methyl 4-(2,4-dichlorophenoxy)butanoate

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## Compound of Interest

Compound Name: Methyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B099279

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## In-Depth Technical Guide: Methyl 4-(2,4-dichlorophenoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-(2,4-dichlorophenoxy)butanoate**, a chemical compound of interest in agricultural and environmental research. This document details its chemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies.

## Core Chemical and Physical Data

**Methyl 4-(2,4-dichlorophenoxy)butanoate** is the methyl ester of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a selective systemic herbicide.[1] The ester form is often studied in the context of controlled-release formulations and its environmental fate.[1]

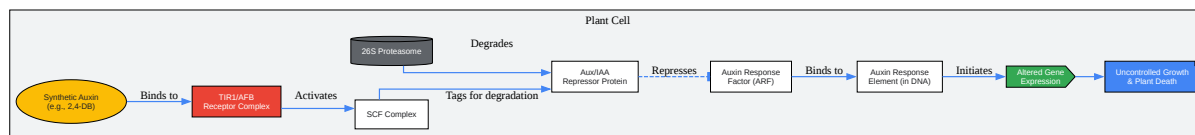
Property	Value	Source
CAS Number	18625-12-2	[2]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> Cl <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	263.12 g/mol	[2]
Synonyms	2,4-DB methyl ester, Methyl 4-(2,4-dichlorophenoxy)butyrate	[2]

## Mechanism of Action: A Synthetic Auxin

The biological activity of **Methyl 4-(2,4-dichlorophenoxy)butanoate** is intrinsically linked to its parent compound, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB). Within susceptible plants, the ester is likely hydrolyzed to the active acid form. 2,4-DB acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][3][4]

This mimicry disrupts the plant's normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[3][4] The primary mode of action involves the perception of the auxinic herbicide by specific receptor proteins, such as the Transport Inhibitor Response 1 (TIR1), which then triggers a signaling cascade.[4] This ultimately results in abnormal growth, physiological stress, and eventually, the death of the susceptible broadleaf plant.[4] Monocotyledonous plants are generally resistant as they can metabolize the herbicide more effectively.[4]

## Signaling Pathway of Auxinic Herbicides



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Caption: General signaling pathway of synthetic auxins in susceptible plants.

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of **Methyl 4-(2,4-dichlorophenoxy)butanoate** are not extensively published, methodologies for the parent compounds and related esters provide a strong framework for research.

## Synthesis of Phenoxyacetic Acid Compounds

A general method for synthesizing phenoxyacetic acid compounds, such as the parent acid of the target molecule, involves the condensation of a phenol with a haloacetate.<sup>[5]</sup>

Exemplary Protocol for 2,4-Dichlorophenoxyacetic Acid Synthesis:

- **Reaction Setup:** In a reaction vessel, combine 2,4-dichlorophenol, anhydrous sodium carbonate (as a weak base), methyl chloroacetate, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).<sup>[5]</sup>
- **Condensation:** Heat the mixture to 80-85°C with stirring. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to track the consumption of 2,4-dichlorophenol.<sup>[5]</sup>
- **Hydrolysis:** Once the condensation is complete, add water to the reaction mixture and heat under reflux to hydrolyze the methyl ester to the corresponding carboxylic acid.<sup>[5]</sup>
- **Acidification and Isolation:** Cool the reaction mixture and slowly add concentrated hydrochloric acid until the pH reaches 1-2. This will precipitate the 2,4-dichlorophenoxyacetic acid.<sup>[5]</sup>
- **Purification:** The solid product can be collected by filtration, washed with water, and dried.<sup>[5]</sup>

To obtain **Methyl 4-(2,4-dichlorophenoxy)butanoate**, a similar condensation could be performed using methyl 4-bromobutanoate in place of methyl chloroacetate, followed by purification without the hydrolysis step.

## Analytical Methods for Detection

The analysis of **Methyl 4-(2,4-dichlorophenoxy)butanoate** and its parent acid in environmental and biological samples is crucial for metabolism and residue studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Gas Chromatography (GC) Method for 2,4-DB and 2,4-D in Forage Plants:[6]

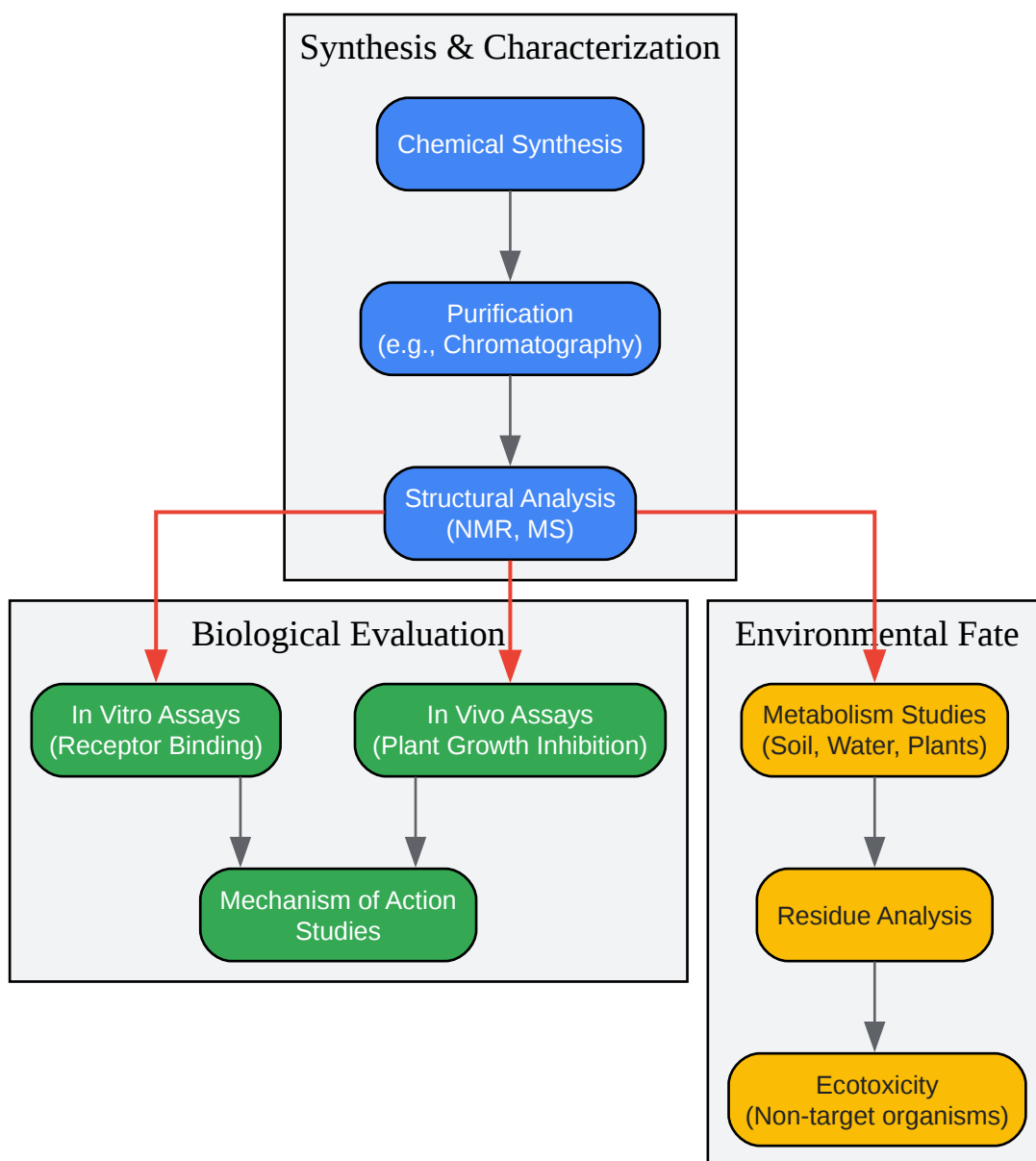
- Sample Preparation: Homogenize plant material with 2-propanol.
- Extraction: Filter the homogenate and perform a liquid-liquid extraction to separate the phenoxy acids from plant pigments.
- Derivatization: For GC analysis, the carboxylic acids are typically converted to their methyl esters. In the case of analyzing the parent acid, diazomethane can be used for methylation.
- Analysis: Inject the derivatized extract into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

High-Performance Liquid Chromatography (HPLC) Method for 2,4-D in Urine:[7]

- Solid-Phase Extraction (SPE): Purify the urine sample using an SPE cartridge (e.g., C8 or silica) to remove interfering substances.
- Chromatographic Separation: Analyze the purified extract using a C8 column with ion suppression (by acidifying the mobile phase) to ensure good peak shape for the acidic analytes.
- Detection: Use a diode array detector (DAD) or a mass spectrometer (MS) for detection and quantification. LC-MS/MS offers higher selectivity and sensitivity.

## Experimental Workflow and Logic

The study of **Methyl 4-(2,4-dichlorophenoxy)butanoate** typically follows a logical progression from synthesis to biological and environmental assessment.



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Caption: A logical workflow for the comprehensive study of **Methyl 4-(2,4-dichlorophenoxy)butanoate**.

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